molecular formula C9H17N3 B12561496 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-ethylethan-1-amine CAS No. 167960-75-0

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-ethylethan-1-amine

Cat. No.: B12561496
CAS No.: 167960-75-0
M. Wt: 167.25 g/mol
InChI Key: AEAWUJQLWSOBHU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-ethylethan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with ethylamine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-ethylethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-ethylethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-ethylethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-ethylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and reactivity compared to other pyrazole derivatives .

Properties

CAS No.

167960-75-0

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-ethylethanamine

InChI

InChI=1S/C9H17N3/c1-4-10-5-6-12-9(3)7-8(2)11-12/h7,10H,4-6H2,1-3H3

InChI Key

AEAWUJQLWSOBHU-UHFFFAOYSA-N

Canonical SMILES

CCNCCN1C(=CC(=N1)C)C

Origin of Product

United States

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